Cas no 331944-72-0 (1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole)

1-(4-Bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a brominated and fluorinated pyrazole derivative with potential applications in medicinal chemistry and material science. Its structure features two 4-bromophenyl groups and a 4-fluorophenyl moiety, contributing to its unique electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other therapeutic agents. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, facilitating further functionalization. Its rigid dihydropyrazole core offers stability, making it suitable for structural studies and targeted drug design. The compound's well-defined molecular architecture allows for precise modifications in pharmaceutical research.
1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole structure
331944-72-0 structure
Product Name:1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
CAS No:331944-72-0
MF:C22H15Br2FN2O
MW:502.17370724678
CID:6352800
PubChem ID:3114395
Update Time:2025-05-21

1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
    • AG-690/11667321
    • AKOS005625277
    • (4-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
    • F0236-0010
    • (4-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone
    • 331944-72-0
    • Inchi: 1S/C22H15Br2FN2O/c23-17-7-1-14(2-8-17)20-13-21(15-5-11-19(25)12-6-15)27(26-20)22(28)16-3-9-18(24)10-4-16/h1-12,21H,13H2
    • InChI Key: DAOVIRMGHWMBOW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1CC(C2C=CC(=CC=2)F)N(C(C2C=CC(=CC=2)Br)=O)N=1

Computed Properties

  • Exact Mass: 501.95147g/mol
  • Monoisotopic Mass: 499.95352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 32.7Ų

1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole Pricemore >>

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Additional information on 1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

Recent Advances in the Study of 1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (CAS: 331944-72-0)

The compound 1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (CAS: 331944-72-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazole derivative, characterized by its unique bromo- and fluoro-substituted aromatic rings, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 331944-72-0 exhibits potent inhibitory activity against specific kinase targets involved in inflammatory pathways. The study utilized a combination of molecular docking and in vitro assays to identify the binding affinity and selectivity of the compound, revealing promising results for its use in treating chronic inflammatory diseases.

Another significant development is the exploration of 331944-72-0 as a potential anticancer agent. Research conducted at the National Cancer Institute (NCI) highlighted its ability to induce apoptosis in certain cancer cell lines by modulating key signaling pathways. The compound's unique structural features, including the presence of bromine and fluorine atoms, were found to enhance its bioavailability and target specificity, making it a viable candidate for further preclinical studies.

In addition to its therapeutic potential, recent studies have also investigated the compound's pharmacokinetic properties. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported on the metabolic stability and plasma protein binding of 331944-72-0, providing valuable insights into its drug-like characteristics. These findings are critical for the compound's progression through the drug development pipeline.

Despite these advancements, challenges remain in optimizing the compound's efficacy and minimizing potential off-target effects. Ongoing research is focused on structural modifications to improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(4-bromobenzoyl)-3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (CAS: 331944-72-0) represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activity and favorable pharmacokinetic profile underscore its potential in addressing unmet medical needs. Future studies will likely focus on expanding its applications and advancing it through the stages of drug development.

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